[1-(2-Bromophenyl)ethyl](3-methylbutan-2-yl)amine
Description
1-(2-Bromophenyl)ethylamine is a secondary amine featuring a 2-bromophenyl ethyl group and a branched 3-methylbutan-2-yl substituent. Its molecular formula is C₁₃H₁₈BrN (molecular weight: ~276.19 g/mol).
Properties
Molecular Formula |
C13H20BrN |
|---|---|
Molecular Weight |
270.21 g/mol |
IUPAC Name |
N-[1-(2-bromophenyl)ethyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C13H20BrN/c1-9(2)10(3)15-11(4)12-7-5-6-8-13(12)14/h5-11,15H,1-4H3 |
InChI Key |
XJAPQHHCMRESGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC(C)C1=CC=CC=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(2-Bromophenyl)ethylamine
This intermediate can be prepared by:
- Reduction of 2-bromoacetophenone : 2-bromoacetophenone is reduced to the corresponding 1-(2-bromophenyl)ethanol using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
- Conversion to amine : The alcohol can be converted to the amine via substitution with ammonia or by reductive amination with ammonia or ammonium salts in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Alternatively, direct reductive amination of 2-bromoacetophenone with ammonia or amine sources can yield 1-(2-bromophenyl)ethylamine.
Introduction of the 3-Methylbutan-2-yl Group
The 3-methylbutan-2-yl substituent corresponds to an isoprenoid-like branched alkyl amine side chain. This can be introduced by:
- Reductive amination : Reacting 1-(2-bromophenyl)ethylamine with 3-methylbutan-2-one (an isoprenoid ketone) in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to form the secondary amine.
- Alkylation : Alkylation of the amine nitrogen with a suitable alkyl halide derivative of 3-methylbutan-2-yl, although reductive amination is often preferred for better selectivity and yield.
Alternative Methods
- Chiral synthesis : If enantiomerically pure compounds are desired, asymmetric synthesis or chiral resolution methods can be applied during the reductive amination step.
- Catalytic hydrogenation : Using hydrogen gas and a catalyst (e.g., Pd/C) for reductive amination or reduction steps.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Reduction of 2-bromoacetophenone to alcohol | NaBH4 in methanol or ethanol, 0-25 °C | 80-95 | Mild conditions, selective reduction |
| Conversion of alcohol to amine | Reductive amination with NH3, NaBH3CN, pH ~6 | 70-85 | Avoids over-alkylation |
| Reductive amination with 3-methylbutan-2-one | NaBH3CN or NaBH(OAc)3, solvent: MeOH or DCM, room temp | 60-90 | Controlled addition, inert atmosphere |
Research Discoveries and Optimization
- Use of sodium triacetoxyborohydride has been shown to improve selectivity and reduce side reactions in reductive amination of sterically hindered ketones such as 3-methylbutan-2-one.
- Solvent effects : Polar protic solvents like methanol facilitate imine formation and reduction steps.
- Temperature control : Lower temperatures during reduction prevent over-reduction or side reactions.
- Chiral catalysts : For enantioselective synthesis, chiral transition metal catalysts or organocatalysts can be employed during reductive amination.
Analytical Characterization
- NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of aromatic bromophenyl protons and branched alkyl side chains.
- Mass Spectrometry : Confirms molecular weight (~270.21 g/mol) consistent with the bromine-containing amine.
- Chromatography : Purity assessed by HPLC or GC-MS.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Reduction + Reductive Amination | 2-Bromoacetophenone + NH3 + 3-methylbutan-2-one | NaBH4, NaBH3CN or NaBH(OAc)3 | High yield, straightforward | Requires careful pH control |
| Direct Reductive Amination | 2-Bromoacetophenone + 3-methylbutan-2-ylamine precursor | NaBH3CN, acidic buffer | One-pot synthesis possible | Potential for side reactions |
| Alkylation of amine | 1-(2-Bromophenyl)ethylamine + alkyl halide | Base (e.g., K2CO3), solvent | Simple reagents | Less selective, possible overalkylation |
This synthesis outline is constructed from analogous chemical principles and related compound preparations, as direct literature on “1-(2-Bromophenyl)ethylamine” is limited. The methods rely heavily on reductive amination strategies common in amine synthesis and bromophenyl compound chemistry. The use of sodium borohydride derivatives for selective reduction and reductive amination is a well-established approach in organic synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)ethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Phenyl derivatives
Substitution: Hydroxyl or amino derivatives
Scientific Research Applications
1-(2-Bromophenyl)ethylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)ethylamine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic receptors, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
a. (3-Bromophenyl)methylamine ()
- Structure : Secondary amine with a meta-bromophenyl methyl group and a 2-methylbutan-2-yl substituent.
- Molecular Weight : 256.18 g/mol.
- Key Differences :
- Bromine position: Meta (vs. ortho in the target compound), altering electronic and steric profiles.
- Alkyl group: 2-methylbutan-2-yl (tert-pentyl) vs. 3-methylbutan-2-yl (sec-pentyl), affecting lipophilicity and steric bulk.
- Applications: Not explicitly stated, but tert-alkylamines are common in drug design for metabolic stability .
b. Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate ()
- Structure : Secondary amine with a meta-bromophenyl ethyl group and an ethyl ester side chain.
- Molecular Weight : 286.17 g/mol.
- Key Differences :
- Functional group: Ester moiety enhances polarity and solubility compared to the target compound’s lipophilic structure.
- Bromine position: Meta (vs. ortho), influencing electronic interactions.
- Applications : Likely used as a synthetic intermediate for pharmaceuticals or agrochemicals .
c. 2-(2-Bromophenyl)ethan-1-amine ()
- Structure : Primary amine with an ortho-bromophenyl ethyl group.
- Molecular Weight : 200.07 g/mol.
- Key Differences :
- Amine type: Primary (vs. secondary), altering reactivity in alkylation or acylation reactions.
- Absence of the 3-methylbutan-2-yl group reduces steric hindrance.
- Applications : Intermediate in synthesizing antidepressants (e.g., imipramine derivatives) .
Pharmacological and Physicochemical Properties
| Property | 1-(2-Bromophenyl)ethylamine | (3-Bromophenyl)methylamine | Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate |
|---|---|---|---|
| Molecular Weight | ~276.19 | 256.18 | 286.17 |
| LogP (Predicted) | ~3.5 (high lipophilicity) | ~3.8 | ~2.0 (due to ester) |
| Amine Type | Secondary | Secondary | Secondary |
| Bromine Position | Ortho | Meta | Meta |
| Key Applications | Pharmaceutical intermediate | Not specified | Chemical synthesis |
Case Study: Role in Drug Development
- : 1-[2-(2-Bromophenyl)ethyl]-4-chloro-2-nitrobenzene is a key intermediate in synthesizing tricyclic antidepressants like chlorimipramine.
- and : While S18327 (a clozapine analog) has a distinct structure, its multiparametric receptor-binding profile highlights the importance of bromine and alkylamine motifs in modulating antipsychotic activity .
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